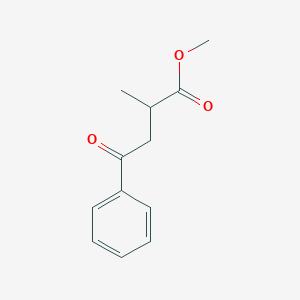

Methyl 2-methyl-4-oxo-4-phenylbutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

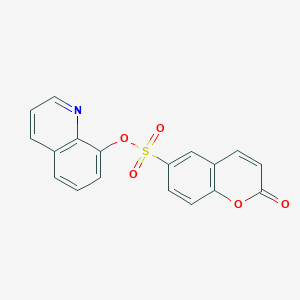

Methyl 2-methyl-4-oxo-4-phenylbutanoate is a compound that has been studied in various contexts due to its potential biological activity and its role as an intermediate in chemical syntheses. The compound's structure is characterized by a methyl ester functional group and a ketone group adjacent to a phenyl ring, which can be modified to produce derivatives with different properties and activities.

Synthesis Analysis

The synthesis of this compound and its derivatives can be achieved through various methods. One approach involves the Friedel–Crafts acylation of substituted benzenes with 2-acetoxybutanoyl chloride, which allows for the convenient production of various 4-arylbutanoates, important intermediates for the synthesis of biologically active compounds, including ACE inhibitors . Another method includes the sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate, which yields ethyl 2-hydroxy-4-arylbutyrate with high enantioselectivity, a process sensitive to reaction temperature .

Molecular Structure Analysis

The molecular structure of this compound can be elucidated using spectroscopic methods such as NMR and IR spectroscopy. Density functional theory (DFT) calculations can also be employed to predict the molecular structure and spectroscopic properties, providing a theoretical foundation that can be compared with experimental data . The compound's structure has been characterized by single crystal X-ray diffraction techniques, which confirm the molecular geometry and allow for a detailed understanding of its three-dimensional conformation .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including the formation of CoA adducts with coenzyme A (CoA). These adducts are potent inhibitors of MenB, an enzyme in the bacterial menaquinone biosynthesis pathway, and have shown activity against drug-resistant strains of bacteria such as MRSA . Additionally, the compound can participate in three-component reactions with aromatic aldehydes and propane-1,2-diamine, leading to the formation of pyrrol-2-ones and related structures10.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. These properties can be studied experimentally and theoretically to understand the compound's behavior in different environments. For instance, the energetic behavior of the compound in solvent media can be examined using computational models like the integral equation formalism polarizable continuum model (IEF-PCM) . The mesomorphic behavior of related compounds, such as ferroelectric liquid crystal materials, has also been measured, indicating the potential for diverse applications .

科学的研究の応用

CoA Adducts of 4-Oxo-4-Phenylbut-2-enoates Inhibitors of MenB from the M. tuberculosis Menaquinone Biosynthesis Pathway.

Methyl 2-methyl-4-oxo-4-phenylbutanoate and its derivatives have shown potential in inhibiting the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. Particularly, compounds reacting with CoA to form nanomolar inhibitors of MenB, a crucial enzyme in this pathway, have been identified. These inhibitors work by interacting with the MenB oxyanion hole, a structural motif in the crotonase superfamily. Their potency was highlighted by MICs against replicating and nonreplicating M. tuberculosis, suggesting the potential for these compounds to serve as a foundation for novel MenB inhibitors (Li et al., 2011).

Synthesis of Biologically Active Compounds

A convenient synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates from malic acid. This research outlined a method for synthesizing methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates via Friedel–Crafts acylation. These compounds are crucial intermediates for creating biologically active substances, including ACE inhibitors (Zhang et al., 2009).

Enzyme Inhibition

Some Aryl Substituted 2-(4-Nitrophenyl)-4-oxo-4-phenylbutanoates and Related Compounds as Inhibitors of Rat Liver Microsomal Retinoic Acid Metabolising Enzymes. Compounds derived from this compound were studied for their ability to inhibit retinoic acid metabolizing enzymes in rat liver microsomes. Certain aryl-substituted methyl 2-(4-nitrophenyl)-4-oxo-4-phenylbutanoates and their derivatives were found to have a range of inhibitory potency. The study suggested a structure-activity relationship and provided insights into the development of potent enzyme inhibitors (Mason et al., 2003).

Microbial Enantioselective Reduction

Microbial enantioselective reduction of ethyl-2-oxo-4-phenyl-butanoate. Different microorganisms were employed to carry out the enantioselective reduction of ethyl-2-oxo-4-phenylbutanoate. The study highlighted the use of Saccharomyces cerevisiae and Dekera sp. to obtain high enantiomeric excesses of the reduced products. This research provided valuable insights into the microbial reduction of α-ketoesters, potentially applicable in various pharmaceutical syntheses (Lacerda et al., 2006).

Safety and Hazards

“Methyl 2-oxo-4-phenylbutanoate” is classified with the GHS02 pictogram, indicating that it is flammable . The hazard statements include H226, which means it is flammable liquid and vapor . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P260 (do not breathe dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

特性

IUPAC Name |

methyl 2-methyl-4-oxo-4-phenylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9(12(14)15-2)8-11(13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAJKRHRCMDFEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2545898.png)

![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2545899.png)

![N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2545903.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2545905.png)

![2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2545909.png)

![1-(5-chloro-2-methoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2545912.png)

![4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2545914.png)

![4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine](/img/structure/B2545919.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2545920.png)